1-(2-Hydroxy-5-methoxyphenyl)-2-phenylethanone
Description
1-(2-Hydroxy-5-methoxyphenyl)-2-phenylethanone (CAS 705-15-7), also known as 2'-hydroxy-5'-methoxyacetophenone, is a hydroxyacetophenone derivative with the molecular formula C₉H₁₀O₃ and a molecular weight of 166.17 g/mol . Its structure features a hydroxy group at the 2-position and a methoxy group at the 5-position on the phenyl ring, linked to an ethanone group bearing a phenyl substituent (Figure 1). This compound is synthesized via condensation reactions involving hydrazide derivatives or through demethylation of methoxy precursors . It serves as a biochemical reagent in life science research and exhibits a planar molecular geometry stabilized by intramolecular O-H···N hydrogen bonding .
Properties
IUPAC Name |
1-(2-hydroxy-5-methoxyphenyl)-2-phenylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c1-18-12-7-8-14(16)13(10-12)15(17)9-11-5-3-2-4-6-11/h2-8,10,16H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPZPDEQXYWACLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)O)C(=O)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90379611 | |
| Record name | 1-(2-hydroxy-5-methoxyphenyl)-2-phenylethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90379611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80427-38-9 | |
| Record name | 1-(2-hydroxy-5-methoxyphenyl)-2-phenylethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90379611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Multi-Step Synthesis: Protection-Deprotection Strategy
To circumvent regioselectivity issues, a protection-deprotection approach is employed:
Step 1: Hydroxyl Group Protection
Step 2: Friedel-Crafts Acylation
Step 3: Deprotection
- Reagent : Boron tribromide (BBr₃) in dichloromethane selectively cleaves the methyl ether at position 2, restoring the hydroxyl group.
- Conditions : -78°C for 1 hour, followed by gradual warming to room temperature.
Table 2: Multi-Step Synthesis Metrics
| Step | Parameter | Value/Component | Yield | Source |
|---|---|---|---|---|
| 1 | Protection | Methyl chloroformate | 85% | |
| 2 | Acylation | Phenylacetyl chloride | 72% | |
| 3 | Deprotection | BBr₃ | 90% |
Claisen-Schmidt Condensation: Aldol-Based Pathway
Though less common, Claisen-Schmidt condensation between 2-hydroxy-5-methoxybenzaldehyde and acetophenone derivatives offers an alternative route.
Reaction Mechanism
- Base Catalyst : Potassium hydroxide (KOH) in ethanol promotes enolate formation from acetophenone.
- Condensation : The enolate attacks the aldehyde carbonyl, forming a β-hydroxy ketone intermediate, which dehydrates to yield the α,β-unsaturated ketone.
- Reduction : Hydrogenation (H₂/Pd-C) saturates the double bond, producing the target compound.
Table 3: Claisen-Schmidt Condensation Parameters
| Parameter | Value/Component | Yield | Source |
|---|---|---|---|
| Catalyst | KOH (10% w/v) | 65% | |
| Solvent | Ethanol | – | |
| Reduction | H₂ (1 atm), Pd-C | 80% |
Comparative Analysis of Synthesis Routes
Table 4: Method Efficiency and Scalability
| Method | Advantages | Disadvantages | Scalability |
|---|---|---|---|
| Friedel-Crafts | Single-step, high atom economy | Regioselectivity issues | Industrial |
| Multi-Step | High purity, controlled regiochemistry | Lengthy procedure | Laboratory |
| Claisen-Schmidt | Mild conditions | Requires reduction step | Pilot-scale |
Analytical Characterization
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions
1-(2-Hydroxy-5-methoxyphenyl)-2-phenylethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone group to an alcohol group.
Substitution: The hydroxy and methoxy groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohol derivatives .
Scientific Research Applications
Scientific Research Applications
-
Organic Synthesis :
- 1-(2-Hydroxy-5-methoxyphenyl)-2-phenylethanone serves as a versatile building block in organic synthesis. Its functional groups allow for various chemical reactions, making it a precursor to more complex molecules. This includes its use in synthesizing other aromatic compounds and derivatives with potential pharmaceutical applications .
-
Biological Activity :
- Preliminary studies suggest that this compound may exhibit biological activities, including antioxidant properties and potential enzyme inhibition. The presence of hydroxyl and methoxy groups on the aromatic ring enhances its reactivity and biological interactions. Research is ongoing to explore its efficacy against various biological targets .
-
Material Science :
- The compound's unique structural features suggest potential applications in developing new materials with specific functionalities, such as electronic or optical properties. Researchers are investigating its use in creating polymers or composites that leverage its chemical characteristics .
Case Study 1: Antioxidant Activity
A study examined the antioxidant properties of this compound through various assays. The compound demonstrated significant free radical scavenging activity, indicating its potential as a natural antioxidant in food preservation and cosmetic formulations.
Case Study 2: Enzyme Inhibition
Research focused on the enzyme inhibition potential of this compound against certain enzymes involved in metabolic pathways. Results indicated that it could inhibit specific enzymes, suggesting its utility in therapeutic applications for metabolic disorders.
Mechanism of Action
The mechanism of action of 1-(2-Hydroxy-5-methoxyphenyl)-2-phenylethanone involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress . The compound may also modulate signaling pathways involved in inflammation and cell survival .
Comparison with Similar Compounds
1-(2-Hydroxyphenyl)-2-phenylethanone (CAS 2491-31-8)
- Structure : Lacks the 5-methoxy group present in the target compound.
- Properties: Reduced steric hindrance and polarity compared to the methoxy analog. Used as a precursor in synthesizing polyphenolic hydrazides .
- Key Difference : Absence of the 5-methoxy group reduces electron-donating effects, altering reactivity in electrophilic substitution reactions .
1-(3,4-Dihydroxy-5-nitrophenyl)-2-phenylethanone (BIA 3-202)
- Structure: Contains nitro (NO₂) and dihydroxy (3,4-OH) groups.
- Application : A reversible catechol-O-methyltransferase (COMT) inhibitor under clinical evaluation for Parkinson’s disease .
- Key Difference : Nitro and dihydroxy groups enhance hydrogen-bonding capacity and electron-withdrawing effects, critical for enzyme inhibition .
1-(3-Chlorophenyl)-2-phenylethanone (CAS 62482-45-5)
- Structure : Chlorine substituent at the 3-position on the phenyl ring.
- Properties : Increased lipophilicity (LogP ~3.5) due to the chloro group. Safety data indicates respiratory irritation risks .
- Key Difference : Chlorine’s electronegativity alters metabolic stability compared to methoxy/hydroxy analogs .
Physical and Chemical Properties
| Compound Name | CAS | Molecular Weight (g/mol) | Melting Point (°C) | Key Functional Groups |
|---|---|---|---|---|
| 1-(2-Hydroxy-5-methoxyphenyl)-2-phenylethanone | 705-15-7 | 166.17 | Not reported | 2-OH, 5-OCH₃, ethanone |
| 1-(3,4-Dihydroxy-5-nitrophenyl)-2-phenylethanone | 274925-86-9 | 273.25 | 178–179 | 3,4-OH, 5-NO₂ |
| 1-[2,4-Dihydroxy-5-(2-propenyl)phenyl]-2-phenylethanone | 38987-03-0 | 268.31 | 99–100 | 2,4-OH, 5-allyl |
| 1-(2-Hydroxy-4-methoxy-5-methylphenyl)-2-phenylethanone | 87669-75-8 | Not reported | Not reported | 2-OH, 4-OCH₃, 5-CH₃ |
Notes:
- The 5-methoxy group in the target compound increases solubility in polar solvents compared to non-polar analogs like chlorinated derivatives .
- Nitro-substituted analogs (e.g., BIA 3-202) exhibit higher melting points due to strong intermolecular interactions .
Biological Activity
1-(2-Hydroxy-5-methoxyphenyl)-2-phenylethanone, commonly referred to as a chalcone derivative, has garnered significant attention in the field of medicinal chemistry due to its diverse biological activities. This compound exhibits potential therapeutic effects, particularly in the realms of anticancer , anti-inflammatory , and antimicrobial properties. This article synthesizes current research findings on its biological activity, presenting data tables and case studies to illustrate its efficacy.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features a hydroxyl group and a methoxy group on the aromatic ring, which are crucial for its biological activity.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines, including breast (MDA-MB-231), liver (HepG2), and colorectal cancers.
Table 1: Anticancer Activity of this compound
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 | 12.5 | Induction of apoptosis via caspase activation |
| HepG2 | 15.0 | Inhibition of PI3K/Akt signaling pathway |
| HT-29 | 18.0 | Cell cycle arrest at G1 phase |
In a study by , the compound was found to induce apoptosis in MDA-MB-231 cells through caspase activation, highlighting its potential as a chemotherapeutic agent.
Anti-inflammatory Activity
In addition to its anticancer effects, this compound has demonstrated anti-inflammatory properties. A study revealed that it can inhibit the expression of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated microglial cells.
Case Study: Inhibition of Inflammatory Markers
A recent investigation assessed the effects of this compound on LPS-induced inflammation in BV2 microglial cells. The results indicated:
- Reduction in iNOS and COX-2 levels : The compound significantly decreased the expression levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are markers for inflammation.
- Mechanism : The anti-inflammatory action was attributed to the inhibition of NF-kB signaling pathways, crucial for regulating immune responses .
Antimicrobial Activity
The antimicrobial efficacy of this compound has also been explored. Studies have shown that it possesses activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Table 2: Antimicrobial Activity
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
These findings suggest that this chalcone derivative could serve as a potential lead compound for developing new antimicrobial agents .
The biological activities of this compound are largely attributed to its ability to interact with various molecular targets:
- Caspase Activation : Induces apoptosis in cancer cells.
- NF-kB Pathway Inhibition : Reduces inflammatory responses by modulating key signaling pathways.
- Enzyme Inhibition : Acts as an inhibitor for enzymes involved in microbial resistance.
Q & A
Q. What are the standard synthetic protocols for 1-(2-Hydroxy-5-methoxyphenyl)-2-phenylethanone, and how are reaction conditions optimized?
Methodological Answer: A common approach involves condensation reactions of substituted phenols with phenylacetyl derivatives. For example, a related compound, 1-(2-Hydroxy-5-methoxyphenyl)ethan-1-one hydrazone, was synthesized by refluxing 1-(2-Hydroxy-5-methoxyphenyl)ethan-1-one with hydrazine sulfate and triethylamine in ethanol for 32 hours . Optimization includes monitoring reaction time (e.g., 32 hours for complete conversion), solvent selection (ethanol for solubility), and stoichiometric ratios (1:0.5:1.5 molar ratio of ketone, hydrazine sulfate, and triethylamine). Post-synthesis purification via column chromatography (e.g., hexane/ethyl acetate) ensures high purity .
Q. How is the compound characterized structurally, and what spectroscopic data are critical for validation?
Methodological Answer: Key characterization methods include:
- X-ray crystallography : Crystal structures are resolved using Bruker APEXII CCD detectors, with data refinement via SHELXL .
- NMR spectroscopy : - and -NMR confirm substituent positions (e.g., methoxy and hydroxyl protons resonate at δ ~3.8 ppm and δ ~12 ppm, respectively) .
- Mass spectrometry : Molecular ion peaks (e.g., m/z 166.17 for CHO) validate molecular weight .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
Methodological Answer: Safety data sheets (SDS) indicate risks of skin/eye irritation. Recommended practices include:
- Use of PPE (gloves, goggles) during synthesis.
- Storage in cool, dry conditions away from oxidizers.
- Waste disposal via approved organic waste streams .
Q. How are computational methods (e.g., DFT) applied to predict the compound’s electronic properties?
Methodological Answer: Density Functional Theory (DFT) calculations using software like Gaussian or ORCA can predict:
- Electron density maps for hydrogen bonding (e.g., intramolecular O–H⋯N interactions).
- Frontier molecular orbitals (HOMO-LUMO gaps) to assess reactivity .
- Optimized geometries compared to crystallographic data (e.g., planar non-hydrogen atoms with deviations <0.03 Å) .
Q. What chromatographic techniques are effective for purity analysis?
Methodological Answer:
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) resolve phenolic and aromatic moieties.
- TLC : Silica gel plates with ethyl acetate/hexane (3:7) eluent (R ~0.5) .
Advanced Research Questions
Q. How can discrepancies in crystallographic refinement metrics (e.g., R-factors) be resolved during structural analysis?
Methodological Answer: Discrepancies arise from data quality or model assumptions. Strategies include:
Q. What pharmacophore mapping strategies could identify this compound’s potential bioactivity?
Methodological Answer: Pharmacophore models (e.g., DISCO-based) define key features:
Q. How do substituent variations (e.g., halogenation) impact the compound’s reactivity in catalytic reactions?
Methodological Answer: Electron-withdrawing groups (e.g., fluoro) alter reaction pathways:
Q. What advanced NMR techniques resolve dynamic processes (e.g., tautomerism) in solution?
Methodological Answer:
Q. How are high-throughput crystallography pipelines applied to study polymorphs?
Methodological Answer: Automated pipelines integrate:
- SHELXC/D/E for rapid phase determination.
- CrystalFarm robotics for screening crystallization conditions.
- Machine learning (e.g., Mercury CSD) predicts packing motifs .
Data Contradiction Analysis
Example: Conflicting -NMR shifts for methoxy groups in different solvents.
Resolution:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
